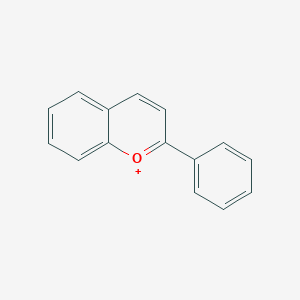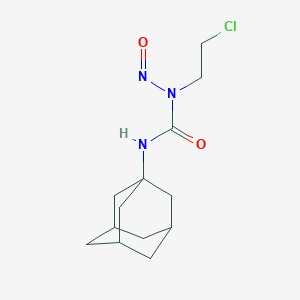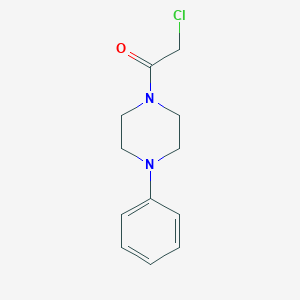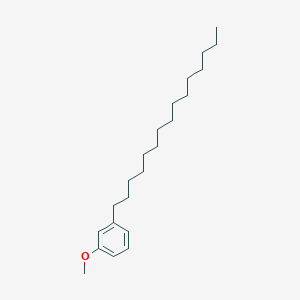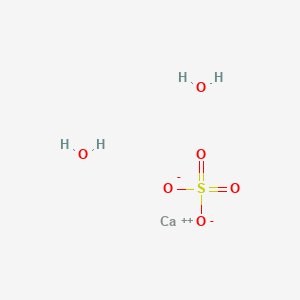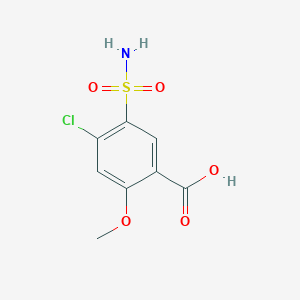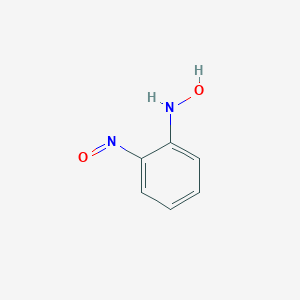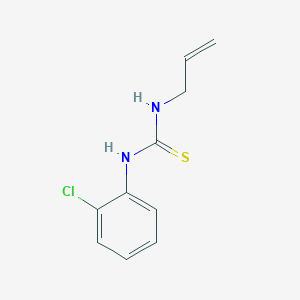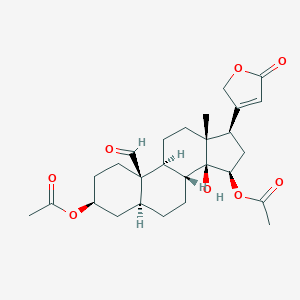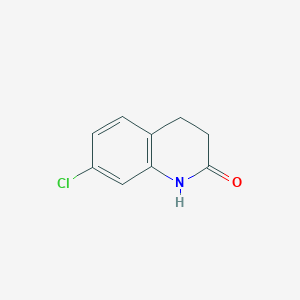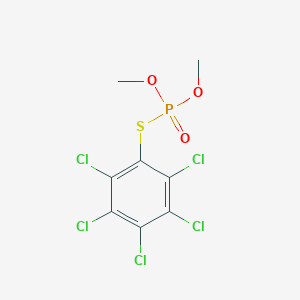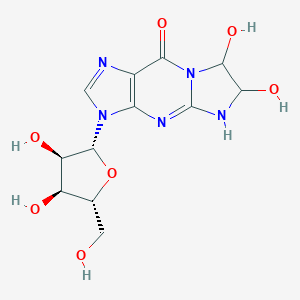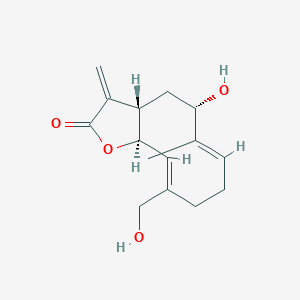
Stenophyllolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stenophyllolide is a natural product that is isolated from the roots of the plant, Cacalia delphiniifolia. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. Due to these properties, there has been a growing interest in studying stenophyllolide, particularly its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Chemical Structure and Composition
Stenophyllolide, a compound derived from Centaurea aspera var. stenophylla, has been characterized as 9β,15-dihydroxygermacra-1(10),4,11-trien-6α,12-olide. This molecular structure was elucidated using X-ray analysis, revealing its complex stereochemistry (Amigó et al., 1984). Additionally, stenophyllolide, along with other compounds like flavones and sesquiterpene lactones, was isolated and identified from Centaurea aspera var. stenophylla (Picher et al., 1984).
Potential Therapeutic Applications
In a study exploring the medicinal uses of Annona stenophylla, it was found that an aqueous extract of this plant, which contains stenophyllolide, stimulated glucose uptake in muscle cells. This suggests potential applications in managing diabetes, as the extract increased glucose uptake and influenced GLUT 4 mRNA and translocation, possibly acting via the PI-3-K pathway (Taderera et al., 2019).
Research on Related Compounds
While direct studies on stenophyllolide are limited, research on related compounds provides insights into potential areas of application. For instance, cardiac steroids, which share some structural similarities with stenophyllolide, have been studied for their selective cytotoxicity in malignant cells, indicating potential for cancer therapy (Daniel et al., 2003). Furthermore, the therapeutic use of bufadienolides, another related group of compounds, suggests possible applications in cancer treatment, as they demonstrate mechanisms like induction of apoptosis and inhibition of angiogenesis (Deng et al., 2020).
Propriétés
Numéro CAS |
11054-57-2 |
|---|---|
Nom du produit |
Stenophyllolide |
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
(3aS,5S,6E,10Z,11aR)-5-hydroxy-10-(hydroxymethyl)-6-methyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one |
InChI |
InChI=1S/C15H20O4/c1-9-4-3-5-11(8-16)6-14-12(7-13(9)17)10(2)15(18)19-14/h4,6,12-14,16-17H,2-3,5,7-8H2,1H3/b9-4+,11-6-/t12-,13-,14+/m0/s1 |
Clé InChI |
QKQGXZIVYKJKBQ-RASOWBLLSA-N |
SMILES isomérique |
C/C/1=C\CC/C(=C/[C@@H]2[C@@H](C[C@@H]1O)C(=C)C(=O)O2)/CO |
SMILES |
CC1=CCCC(=CC2C(CC1O)C(=C)C(=O)O2)CO |
SMILES canonique |
CC1=CCCC(=CC2C(CC1O)C(=C)C(=O)O2)CO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



